molecular formula C14H30N2O2 B1598680 Tert-butyl N-(9-aminononyl)carbamate CAS No. 510754-90-2

Tert-butyl N-(9-aminononyl)carbamate

Cat. No. B1598680
M. Wt: 258.4 g/mol
InChI Key: GZUNGYDAMPRXSU-UHFFFAOYSA-N
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Description

Tert-butyl N-(9-aminononyl)carbamate (TBNnC) is a carbamate compound that has been widely studied due to its potential applications in the fields of organic synthesis, drug design, and biochemistry. TBNnC has been shown to be a useful reagent for the synthesis of various organic compounds and can also be used in the design of new drugs. Furthermore, TBNnC has been found to have a number of biochemical and physiological effects that make it a useful tool in laboratory experiments.

Scientific Research Applications

Metalation and Alkylation Studies

  • Tert-butyl carbamate derivatives like tert-butyl N-(9-aminononyl)carbamate are studied for their ability to undergo metalation, which is a process involving the replacement of a hydrogen atom with a metal atom. This process, followed by reaction with an electrophile, is significant in synthetic chemistry (Sieburth, Somers, & O'hare, 1996).

Chemoselective Transformations

  • Tert-butyl N-(9-aminononyl)carbamate is also involved in the chemoselective transformation of amino protecting groups. This process allows for the selective manipulation of functional groups in organic compounds, which is crucial in drug development and chemical synthesis (Sakaitani & Ohfune, 1990).

Crystallographic Studies

  • The compound has been used in crystallographic studies to understand its molecular structure. These studies provide insights into the molecular conformation and arrangement, which are vital for designing and synthesizing new molecules (Kant, Singh, & Agarwal, 2015).

Deprotection and Acylation

  • In the field of organic synthesis, tert-butyl N-(9-aminononyl)carbamate derivatives are used in deprotection and acylation studies. These processes are fundamental in altering the functional groups of organic compounds (Pak & Hesse, 1998).

Synthesis of Protected Amines

  • The compound plays a role in the synthesis of protected amines, which are important intermediates in pharmaceutical and agrochemical industries. It involves a one-pot Curtius rearrangement, a reaction used to transform carboxylic acids into amines (Lebel & Leogane, 2005).

Glycosylative Transcarbamylation

  • Tert-butyl carbamates, including tert-butyl N-(9-aminononyl)carbamate, are used in glycosylative transcarbamylation. This reaction is key in generating glycopeptide building blocks, crucial for biochemical and pharmaceutical applications (Henry & Lineswala, 2007).

properties

IUPAC Name

tert-butyl N-(9-aminononyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O2/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15/h4-12,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUNGYDAMPRXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394274
Record name Tert-butyl N-(9-aminononyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(9-aminononyl)carbamate

CAS RN

510754-90-2
Record name Tert-butyl N-(9-aminononyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Csuk, T Brezesinski, G Göthe, C Raschke… - … für Naturforschung B, 2005 - degruyter.com
A series of antiviral compounds consisting of an intercalating acridine derived part, a spacer region and a reactive EDTA-derived conjugate was synthesized in an easy sequence. …
Number of citations: 1 www.degruyter.com

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